
Dorzolamide, (+/-)-(cis)-
Overview
Description
Dorzolamide, (+/-)-(cis)-, is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase inhibitor. It is primarily used to treat elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension . Dorzolamide works by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in regulating ion balance and fluid pressure in the eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dorzolamide is synthesized through a multi-step process involving the reaction of various intermediates. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dorzolamide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dorzolamide undergoes various chemical reactions, including:
Oxidation: Dorzolamide can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert dorzolamide back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
Scientific Research Applications
Intraocular Pressure Reduction
Dorzolamide has demonstrated significant efficacy in lowering IOP. In a study involving patients with bilateral open-angle glaucoma or ocular hypertension, mean IOP decreased from 27.1 mm Hg at baseline to 23.5 mm Hg after 4 weeks of treatment with Dorzolamide (a reduction of 13.3%) compared to a minimal change with placebo . The peak effect typically occurs approximately 2 hours post-administration.
Study | Baseline IOP (mm Hg) | IOP After Treatment (mm Hg) | Reduction (%) |
---|---|---|---|
Study A | 27.1 | 23.5 | 13.3 |
Study B | 26.8 | 21.8 | 18.4 |
Effects on Corneal Thickness
Research has shown that Dorzolamide can also influence corneal thickness. A study indicated that patients with compromised corneal endothelium experienced a statistically significant increase in central corneal thickness after 4 weeks of treatment with Dorzolamide . The mean increase was reported as 26.3 μm compared to only 3.3 μm in the placebo group.
Safety Profile
Dorzolamide is generally well tolerated, with few adverse effects reported in clinical trials. In one study, only two patients from each treatment group were withdrawn due to adverse experiences . Systemic evaluations showed no clinically significant changes in vital signs or laboratory parameters between those treated with Dorzolamide and those receiving placebo.
Case Study: Macular Edema Management
A prospective study involving five patients with retinitis pigmentosa and chronic cystoid macular edema demonstrated that Dorzolamide improved visual function and showed positive changes on fluorescein angiograms . Patients received topical Dorzolamide for four weeks followed by a crossover to placebo.
Case Study: Ocular Blood Flow Improvement
Another study suggested that Dorzolamide might improve ocular blood flow independently of IOP reduction. Measurements indicated a statistically significant decrease in the resistivity index of the ophthalmic artery after administration of Dorzolamide .
Combination Therapies
Dorzolamide is often used in combination with other medications to enhance therapeutic effects. For instance, the fixed combination of Dorzolamide and Timolol has been shown to provide superior IOP control compared to either agent alone . This combination therapy leverages the different mechanisms of action to achieve better outcomes for patients.
Mechanism of Action
Dorzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium of the eye . This inhibition reduces the production of hydrogen ions, leading to decreased secretion of aqueous humor and, consequently, lower intraocular pressure . The molecular targets involved in this process are the carbonic anhydrase enzymes, which play a critical role in fluid regulation within the eye .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma but administered orally.
Brinzolamide: A topical carbonic anhydrase inhibitor similar to dorzolamide but with a different chemical structure.
Methazolamide: An oral carbonic anhydrase inhibitor with a longer duration of action compared to dorzolamide.
Uniqueness of Dorzolamide
Dorzolamide is unique due to its topical administration, which minimizes systemic side effects commonly associated with oral carbonic anhydrase inhibitors . It also has a rapid onset of action and is effective in reducing intraocular pressure when used alone or in combination with other medications .
Biological Activity
Dorzolamide, a carbonic anhydrase inhibitor, is primarily used in the treatment of elevated intraocular pressure (IOP) associated with ocular hypertension and open-angle glaucoma. This article explores the biological activity of Dorzolamide, focusing on its pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research findings.
Dorzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for bicarbonate ion formation in the ciliary body of the eye. By inhibiting CA-II, Dorzolamide reduces bicarbonate production, leading to decreased sodium and fluid transport, ultimately lowering aqueous humor secretion and IOP. This mechanism is evidenced by its 4000-fold higher affinity for CA-II compared to CA-I .
Absorption and Distribution
Dorzolamide is administered topically and penetrates well into ocular tissues. Studies indicate that it can be absorbed systemically, with significant accumulation in red blood cells (RBCs) due to its binding affinity for CA-II. The systemic exposure following long-term topical administration has been assessed through oral dosing studies, which showed that steady-state concentrations were reached within 8 weeks .
Metabolism
The drug undergoes minimal metabolism, primarily converting to N-desethyldorzolamide, which has reduced inhibitory potency against CA-II but retains some activity against CA-I. This metabolite also accumulates in RBCs .
Elimination
Dorzolamide is predominantly excreted unchanged in urine, with a half-life that can extend up to four months post-cessation of dosing due to its accumulation in RBCs .
Intraocular Pressure Reduction
Clinical studies have demonstrated that Dorzolamide effectively reduces IOP. In a comparative study against other treatments, Dorzolamide showed a mean percent reduction in IOP of 23% at peak and 17% at trough measurements .
Central Corneal Thickness Changes
A study assessing the effect of Dorzolamide on central corneal thickness (CCT) indicated a statistically significant increase in CCT among patients treated with Dorzolamide compared to placebo. The CCT changes ranged from a −1.5% decrease to a 14.4% increase , highlighting its potential impact on corneal health .
Table 1: Pharmacokinetic Parameters of Dorzolamide
Parameter | Value |
---|---|
Absorption | Rapid through cornea |
Volume of Distribution | Limited data available |
Plasma Protein Binding | ~33% |
Half-life | ~4 months |
Excretion | Primarily unchanged in urine |
Table 2: Intraocular Pressure Reduction
Treatment | Mean IOP Reduction (%) |
---|---|
Dorzolamide | Peak: 23%, Trough: 17% |
Betaxolol | Peak: 21%, Trough: 15% |
Timolol | Peak: 25%, Trough: 20% |
Case Studies
-
Ocular Hypertension Management :
A cohort study involving patients with primary open-angle glaucoma showed that patients treated with Dorzolamide experienced significant reductions in IOP compared to those receiving placebo treatments . -
Corneal Health Assessment :
In patients with cornea guttata, treatment with Dorzolamide resulted in notable increases in CCT, suggesting beneficial effects on corneal integrity and hydration status over a four-week period .
Q & A
What methodological frameworks are recommended for formulating research questions on Dorzolamide's mechanism of action?
Basic Research Question
Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population : Carbonic anhydrase II (CA2) enzyme in cancer models.
- Intervention : Dorzolamide binding affinity and inhibition.
- Comparison : Untreated controls or alternative inhibitors.
- Outcome : Changes in enzymatic activity (e.g., ΔVmax/Km).
The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practicality. For instance, prioritize in vitro assays (e.g., AutoDock 4.0 for molecular docking) before advancing to in vivo models .
Q. How can molecular docking studies optimize Dorzolamide's binding affinity to CA2?
Basic Experimental Design
- Software : AutoDock 4.0 with CA2 structure (PDB ID: 12CA) for ligand-receptor docking.
- Parameters : Grid size (60 × 60 × 60 Å), Lamarckian genetic algorithm (50 runs).
- Validation : Compare binding energies (ΔG) with known inhibitors (e.g., acetazolamide).
Data Interpretation : Use Discovery Studio Visualizer to analyze hydrogen bonds and hydrophobic interactions. Significant binding is indicated by ΔG ≤ -7.0 kcal/mol .
Q. What statistical approaches resolve contradictions in Dorzolamide's efficacy across tumor models?
Advanced Data Analysis
- Tests : Mann-Whitney U test (non-parametric data) and two-tailed Student’s t-test (parametric data).
- Adjustments : Apply Bonferroni correction for multiple comparisons (e.g., tumor volume, cell proliferation, migration assays).
Example : In xenograft studies, Dorzolamide reduced mean tumor volume from 0.58 cm³ (control) to 0.22 cm³ (treated) (P < 0.001, adjusted for 5 endpoints) .
Parameter | Control | Dorzolamide | P-value |
---|---|---|---|
Tumor volume (cm³) | 0.58 ± 0.12 | 0.22 ± 0.08 | <0.001 |
Proliferation rate | 1.45 ± 0.3 | 0.76 ± 0.2 | <0.01 |
Q. How to design a study combining in vitro and in vivo models for Dorzolamide’s anti-cancer effects?
Advanced Experimental Workflow
In vitro :
- Use CH22 chordoma cells for proliferation (MTT assay) and migration (scratch assay).
- Validate CA2 inhibition via Western blot (CA2 expression post-treatment).
In vivo :
- Xenograft models (n=10/group) with biweekly tumor measurements.
- Endpoints: Tumor volume, histopathology (H&E staining), and osteoclast differentiation (TRAP staining).
Pitfalls : Monitor body weight loss (e.g., 5–10% in treated mice) and adjust dosing .
Q. What guidelines ensure rigor in systematic reviews of Dorzolamide’s therapeutic potential?
Methodological Standards
- Search Strategy : Use Web of Science, MEDLINE, and BIOSIS Citation Index with terms like "Dorzolamide AND (CA2 OR carbonic anhydrase) AND (cancer OR tumor)."
- Inclusion Criteria : Prefer studies with P < 0.05, adjusted for multiple comparisons, and standardized assays (e.g., IC50 values).
- Meta-Analysis : Combine case-control and cohort studies using random-effects models if heterogeneity (I²) >50% .
Q. How to address dose-response variability in Dorzolamide’s preclinical studies?
Advanced Methodology
- Dose Range : Test 0.1–10 µM (in vitro) and 10–50 mg/kg (in vivo).
- Nonlinear Regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate EC50/IC50.
- Confounders : Control for pH (CA2 activity is pH-sensitive) and serum protein binding .
Q. What biomarkers validate Dorzolamide’s target engagement in complex models?
Translational Research Focus
Properties
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-90-5 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE, (CIS)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.